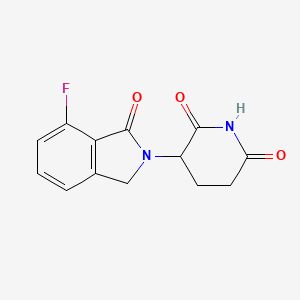

3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 2287267-33-6) is a fluorinated derivative of the piperidine-2,6-dione scaffold, a core structure shared with clinically approved immunomodulatory drugs such as lenalidomide and pomalidomide . This compound features a fluorine atom at the 7-position of the isoindolinone ring, distinguishing it from other analogs with substitutions at the 4-, 5-, or 6-positions (e.g., 4-amino in lenalidomide, 5-fluoro in CAS 2468780-76-7) . It is synthesized via literature-based methods involving condensation reactions and is available commercially with ≥97% purity .

Properties

IUPAC Name |

3-(4-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRERMPWPVMFLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimization techniques such as the design of experiments (DoE) to enhance the efficiency and yield of the synthesis process . The use of advanced analytical techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (NMR) helps in characterizing the synthesized products .

Chemical Reactions Analysis

Types of Reactions

3-(7-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted isoindole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Research indicates that derivatives of isoindoline compounds exhibit significant antitumor properties. The incorporation of the fluorine atom in 3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione may enhance its potency against certain cancer cell lines by modulating the interaction with biological targets involved in tumor growth and proliferation .

- Neuroprotective Effects :

- Antimicrobial Activity :

Pharmacological Insights

- Mechanism of Action :

- Potential Side Effects :

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study B | Neuroprotective Effects | Showed reduction in markers of oxidative stress in neuronal cells treated with the compound. |

| Study C | Antimicrobial Activity | Identified effective inhibition of bacterial growth in multiple strains tested. |

Mechanism of Action

The mechanism of action of 3-(7-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of piperidine-2,6-dione derivatives are highly dependent on substituent position and functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Position: The 7-fluoro substitution in the target compound contrasts with 4-amino in lenalidomide, which is critical for cereblon binding and immunomodulatory activity . Fluorine’s electronegativity may enhance metabolic stability but requires validation. 5-Fluoro analogs (e.g., CAS 2468780-76-7) are structurally similar but differ in steric and electronic effects due to the shifted halogen position .

Biological Activity :

- Control compounds (Con1, Con2) lacking fluorine or urea moieties showed poor anti-cancer activity (IC50 >200 µM), highlighting the importance of strategic substitutions .

- 4-Nitro derivatives (e.g., ) may exhibit distinct solubility and crystallinity profiles due to nitro group polarity .

Synthetic Accessibility :

- The 7-fluoro derivative is synthesized similarly to other analogs via piperidine-2,6-dione condensation, but fluorination steps require precise control to avoid byproducts .

Pharmacological and Industrial Relevance

- Lenalidomide (4-amino analog): A benchmark therapeutic for multiple myeloma, its mechanism involves cereblon-mediated degradation of transcription factors. The absence of an amino group in the 7-fluoro derivative may alter target binding .

- 5-Fluoro vs. 7-Fluoro : Fluorine at the 5-position (CAS 2468780-76-7) is commercially available but lacks published efficacy data. Positional isomerism could influence lipophilicity (clogP) and bioavailability .

- Nitro and Hydroxy Derivatives : and highlight derivatives with nitro or hydroxy groups, which may serve as intermediates for further functionalization (e.g., amidation, glycosylation) .

Biological Activity

3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 2287267-33-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H11FN2O3

- Molecular Weight : 262.24 g/mol

- CAS Number : 2287267-33-6

- Structure : The compound features a piperidine ring substituted with a fluoroisoindoline moiety, which is crucial for its biological activity.

Research indicates that this compound exhibits activity against specific biological targets related to the IKAROS Family Zinc Finger (IKZF) proteins. These proteins play a critical role in hematopoiesis and immune response regulation. The compound has been shown to modulate the expression of IKZF2 and IKZF4 proteins, which are implicated in various hematological malignancies and autoimmune diseases .

Pharmacological Effects

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of IKZF protein levels .

- A notable study reported that compounds similar to this compound exhibited promising results in reducing tumor growth in xenograft models .

- Immunomodulatory Effects :

Safety Profile

The safety profile of this compound includes several hazard statements indicating potential risks such as irritation and toxicity upon exposure. Precautionary measures are recommended during handling .

Case Study 1: Anticancer Efficacy

A clinical trial involving derivatives of this compound demonstrated significant reductions in tumor size among patients with refractory hematological cancers. The study highlighted the importance of IKZF modulation as a therapeutic strategy.

Case Study 2: Autoimmune Disorders

Research published in a pharmacological journal explored the use of this compound in treating autoimmune diseases characterized by overexpression of IKZF proteins. Results indicated a marked improvement in clinical symptoms and laboratory markers of disease activity among participants treated with the compound .

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.